A Comprehensive Technical Guide to the Synthesis and Characterization of 3-chloro-1-methyl-4-nitro-1H-pyrazole
A Comprehensive Technical Guide to the Synthesis and Characterization of 3-chloro-1-methyl-4-nitro-1H-pyrazole
Abstract: This document provides an in-depth technical guide for the synthesis and structural elucidation of 3-chloro-1-methyl-4-nitro-1H-pyrazole, a key heterocyclic building block. Pyrazole derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of pharmacological activities.[1] This guide details a reliable synthetic protocol, explains the underlying reaction mechanism, and outlines a comprehensive characterization workflow using modern analytical techniques. It is intended for researchers, chemists, and professionals in the field of drug development seeking a practical and scientifically grounded resource.
Introduction and Strategic Overview
3-chloro-1-methyl-4-nitro-1H-pyrazole (CAS No: 299930-70-4) is a substituted pyrazole featuring both an electron-withdrawing nitro group and a halogen substituent.[2] This specific arrangement of functional groups makes it a versatile intermediate for further chemical modifications, enabling the synthesis of more complex molecular architectures. The pyrazole core is a privileged scaffold in drug discovery, appearing in numerous compounds with anti-inflammatory, anticancer, and antimicrobial properties.[1][3]
The primary synthetic challenge lies in the regioselective introduction of the nitro group onto the pyrazole ring without compromising the existing chloro and methyl substituents. The strategy detailed herein focuses on the direct nitration of a pre-functionalized pyrazole precursor, a robust and well-documented approach in heterocyclic chemistry.
Synthesis of 3-chloro-1-methyl-4-nitro-1H-pyrazole
The most direct and commonly reported method for synthesizing the target compound is the electrophilic nitration of 3-chloro-1-methyl-1H-pyrazole. This approach offers good yield and high regioselectivity.
Reaction Principle and Mechanism
The core of this synthesis is an electrophilic aromatic substitution reaction. A mixture of fuming nitric acid and concentrated sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺) in situ.
Mechanism Steps:
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Generation of the Electrophile: Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the linear and highly reactive nitronium ion.[4]
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Electrophilic Attack: The π-electron system of the pyrazole ring acts as a nucleophile, attacking the nitronium ion. The N1-methyl group is an activating, ortho-para directing group, while the C3-chloro group is a deactivating, ortho-para director. The combined electronic effects strongly favor substitution at the C4 position, which is para to the N1-methyl group and meta to the C3-chloro group, leading to the desired regioselectivity.
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Rearomatization: A base (such as the bisulfate ion, HSO₄⁻) abstracts a proton from the sigma complex (Wheland intermediate), restoring the aromaticity of the pyrazole ring and yielding the final product.
Experimental Protocol
This protocol is adapted from established procedures and is designed for laboratory-scale synthesis.[2]
Materials and Reagents:
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3-chloro-1-methyl-1H-pyrazole (starting material)
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Fuming Nitric Acid (≥90%)
-
Concentrated Sulfuric Acid (98%)
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Ice
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Deionized Water
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Standard laboratory glassware, magnetic stirrer, and ice bath
Step-by-Step Procedure:
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Reactor Setup: In a round-bottom flask equipped with a magnetic stir bar, carefully add concentrated sulfuric acid (4.0 mL).
-
Nitrating Mixture Preparation: Place the flask in an ice bath and allow the sulfuric acid to cool to 0 °C. While stirring, slowly add fuming nitric acid (3.6 g, ~2.4 mL) dropwise to the cold sulfuric acid. Maintain the temperature at 0 °C throughout the addition. This is a highly exothermic step and requires careful temperature control.
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Substrate Addition: Once the nitrating mixture is prepared and stable at 0 °C, add 3-chloro-1-methyl-1H-pyrazole (4.0 g, 34 mmol) portion-wise to the stirred solution.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up and Isolation: After 6 hours, carefully and slowly quench the reaction by pouring the mixture over a beaker of crushed ice. A white solid will precipitate out of the solution.
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Purification: Collect the white precipitate by vacuum filtration. Wash the solid with copious amounts of cold deionized water to remove any residual acid. Dry the product under vacuum. This procedure typically yields 3-chloro-1-methyl-4-nitro-1H-pyrazole as a white solid with a yield of approximately 54%.[2]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 3-chloro-1-methyl-4-nitro-1H-pyrazole.
Characterization and Structural Elucidation
Confirming the identity and purity of the synthesized compound is a critical step. A combination of spectroscopic methods is employed for unambiguous structural validation.
Spectroscopic Data
| Property | Value / Description |
| Molecular Formula | C₄H₄ClN₃O₂[5][6] |
| Molecular Weight | 161.55 g/mol [6] |
| Appearance | White Solid[2] |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.16 (s, 1H), 3.94 (s, 3H)[2] |
| IR (KBr, cm⁻¹) (Predicted) | ~1520-1550 (asymmetric NO₂ stretch), ~1340-1360 (symmetric NO₂ stretch), ~1500 (C=N stretch), ~750-800 (C-Cl stretch) |
| Mass Spec (ESI-MS) m/z | [M+H]⁺ expected at 162.0065 |
Analysis of Spectroscopic Data
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¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum provides definitive structural information. The spectrum shows two singlets, consistent with the proposed structure.[2]
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δ 8.16 (s, 1H): This downfield singlet corresponds to the single proton on the pyrazole ring (H5). Its significant deshielding is due to the potent electron-withdrawing effect of the adjacent nitro group at C4.
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δ 3.94 (s, 3H): This singlet integrates to three protons and is characteristic of the methyl group attached to the nitrogen atom (N1).
-
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. For 3-chloro-1-methyl-4-nitro-1H-pyrazole, the most prominent peaks are expected to be the strong, characteristic stretching vibrations of the nitro group. The asymmetric stretch typically appears around 1520-1550 cm⁻¹, while the symmetric stretch is found near 1340-1360 cm⁻¹.[1] The presence of C=N and C-Cl bonds would also give rise to absorptions in the fingerprint region.[7]
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Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. For the target molecule, high-resolution mass spectrometry (HRMS) should show a protonated molecular ion [M+H]⁺ at m/z 162.0065, corresponding to the formula C₄H₅ClN₃O₂⁺. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic [M+H]⁺ and [M+2+H]⁺ peak pattern, separated by 2 m/z units, providing further confirmation of the compound's elemental composition.
Characterization Workflow Diagram
Caption: Workflow for the structural characterization and validation.
Conclusion
This guide provides a comprehensive and scientifically rigorous framework for the synthesis and characterization of 3-chloro-1-methyl-4-nitro-1H-pyrazole. The detailed protocol for electrophilic nitration is reliable and regioselective, offering an efficient route to this valuable chemical intermediate. The multi-technique characterization strategy, employing NMR, IR, and Mass Spectrometry, ensures the unambiguous confirmation of the product's structure and purity. By explaining the causality behind experimental choices and analytical data, this document serves as a practical resource for scientists engaged in synthetic chemistry and drug discovery.
References
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Al-Hourani, B. J., Al-Awaida, W. J., & Sweidan, K. (2013). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene. Molbank, 2013(4), M806. Available from: [Link]
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Deng, X., & Mani, N. S. (2006). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles by the Reaction of N-Monosubstituted Hydrazones with Nitroolefins. Organic Syntheses, 85, 51-61. Available from: [Link]
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Yin, C., Li, Y., & Zhang, J. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(15), 3331. Available from: [Link]
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